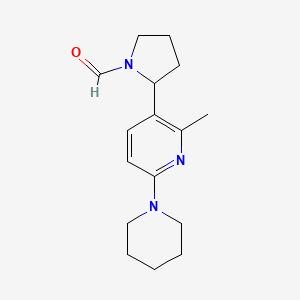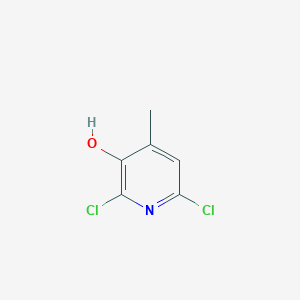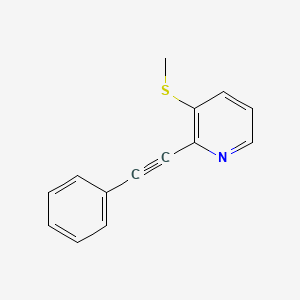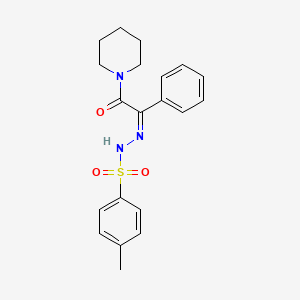
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S-反式)-3-甲基-3-(4-甲基-3-戊烯基)-环氧甲醇甲磺酸酯是一种复杂的有机化合物,以其独特的结构特征和在各个科学领域的潜在应用而闻名。该化合物包含一个环氧环、一个甲磺酸酯基团和一个戊烯基侧链,使其成为有机化学及相关学科的研究对象。
准备方法
合成路线和反应条件
(2S-反式)-3-甲基-3-(4-甲基-3-戊烯基)-环氧甲醇甲磺酸酯的合成通常涉及多个步骤,从易于获得的前体开始。一种常见的合成路线包括以下步骤:
环氧环的形成: 环氧环可以通过使用过酸(如间氯过氧苯甲酸 (m-CPBA))在受控条件下对适当的烯烃前体进行环氧化反应来形成。
戊烯基侧链的引入: 戊烯基侧链可以通过格氏反应引入,其中合适的格氏试剂与醛或酮中间体反应。
甲磺酸酯基团的添加: 最后一步涉及甲磺酸酯基团的添加,这可以通过在碱(如三乙胺)的存在下使环氧甲醇中间体与甲磺酰氯反应来实现。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成设备和严格的质量控制措施,以确保高收率和纯度。
化学反应分析
反应类型
(2S-反式)-3-甲基-3-(4-甲基-3-戊烯基)-环氧甲醇甲磺酸酯可以进行多种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)进行氧化,导致形成相应的羧酸或酮。
还原: 还原反应可以使用还原剂(如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4))进行,导致形成醇或烷烃。
取代: 亲核取代反应可以在甲磺酸酯基团处发生,其中亲核试剂(如氢氧根离子或胺)取代甲磺酸酯基团,形成新的化合物。
常见试剂和条件
氧化: 高锰酸钾 (KMnO4)、三氧化铬 (CrO3)
还原: 氢化铝锂 (LiAlH4)、硼氢化钠 (NaBH4)
取代: 氢氧根离子 (OH-)、胺 (NH2R)
形成的主要产物
氧化: 羧酸、酮
还原: 醇、烷烃
取代: 羟基衍生物、胺衍生物
科学研究应用
(2S-反式)-3-甲基-3-(4-甲基-3-戊烯基)-环氧甲醇甲磺酸酯在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂有机分子的构件,特别是在药物和农用化学品开发方面。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在治疗应用方面的潜力,例如治疗传染病和癌症。
工业: 用于生产特种化学品和材料,包括聚合物和表面活性剂。
作用机制
(2S-反式)-3-甲基-3-(4-甲基-3-戊烯基)-环氧甲醇甲磺酸酯的作用机制涉及其与特定分子靶点和途径的相互作用。环氧环具有高度反应性,可以与生物分子中的亲核位点形成共价键,从而导致酶活性的抑制或细胞过程的破坏。甲磺酸酯基团还可以增强化合物的溶解度和反应性,促进其与靶分子的相互作用。
相似化合物的比较
类似化合物
- (2S-反式)-2-(1,1-二甲基乙基)-5-甲基-5-(4-甲基-3-戊烯基)-1,3-二氧戊环-4-酮
- (2S-反式)-3-甲基-3-(4-甲基-3-戊烯基)-环氧甲醇
独特性
(2S-反式)-3-甲基-3-(4-甲基-3-戊烯基)-环氧甲醇甲磺酸酯由于其环氧环、甲磺酸酯基团和戊烯基侧链的组合而具有独特性。这种独特的结构赋予了特定的化学反应性和生物活性,使其与其他类似化合物区分开来。
属性
分子式 |
C11H20O4S |
|---|---|
分子量 |
248.34 g/mol |
IUPAC 名称 |
[(2S)-3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C11H20O4S/c1-9(2)6-5-7-11(3)10(15-11)8-14-16(4,12)13/h6,10H,5,7-8H2,1-4H3/t10-,11?/m0/s1 |
InChI 键 |
GGQOHQOIVZQPCU-VUWPPUDQSA-N |
手性 SMILES |
CC(=CCCC1([C@@H](O1)COS(=O)(=O)C)C)C |
规范 SMILES |
CC(=CCCC1(C(O1)COS(=O)(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride](/img/structure/B11824761.png)


![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
![11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid](/img/structure/B11824799.png)
![1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)

![(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11824810.png)
![4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile](/img/structure/B11824816.png)


![(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B11824850.png)
![[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824852.png)

